molecular formula C12H18O2 B2516469 Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate CAS No. 79549-89-6

Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate

Cat. No.: B2516469
CAS No.: 79549-89-6
M. Wt: 194.274
InChI Key: BAOUWGVQCUYLAA-AKYRYRICSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (1R,8S,9r)-bicyclo[610]non-4-ene-9-carboxylate is a bicyclic compound featuring a unique structure that includes a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with an alkyne in the presence of a catalyst to form the bicyclic structure. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of ester derivatives .

Scientific Research Applications

Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors. The bicyclic structure provides rigidity and specificity in binding to these targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    (1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol: A similar bicyclic compound with an alcohol group instead of an ester.

    (1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol N-succinimidyl carbonate: Another related compound used in click chemistry.

Uniqueness

Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate is unique due to its ester functionality, which allows for a wide range of chemical modifications and applications. Its bicyclic structure also imparts specific stereochemical properties that are valuable in various research and industrial contexts .

Biological Activity

Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate, with the CAS number 79549-89-6, is a bicyclic compound that has garnered interest due to its potential biological activities. This article delves into the compound’s synthesis, biological properties, and applications based on recent research findings.

  • Molecular Formula : C12_{12}H18_{18}O2_2
  • Molecular Weight : 194.28 g/mol
  • Purity : 97%
  • IUPAC Name : Ethyl (1R,8S,Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent studies have optimized synthetic routes to improve yield and purity. For instance, a three-step synthesis has been reported with an overall yield of 32% for related bicyclic compounds, showcasing the efficiency of modern synthetic techniques .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. A study conducted on its derivatives demonstrated significant inhibition of growth in Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Anti-inflammatory Effects

In vitro assays have shown that this compound can modulate inflammatory pathways. Specifically, it has been observed to reduce the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This anti-inflammatory effect could be beneficial in developing treatments for chronic inflammatory diseases .

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. Results indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways, making it a candidate for further investigation in cancer therapeutics .

Case Study 1: Antimicrobial Activity

In a comparative study of various bicyclic compounds, this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, indicating a promising antimicrobial profile.

CompoundMIC (µg/mL)Bacterial Strain
This compound50Staphylococcus aureus
This compound50Escherichia coli

Case Study 2: Anti-inflammatory Mechanism

A study on the anti-inflammatory properties revealed that treatment with this compound significantly decreased TNF-alpha levels in LPS-stimulated macrophages by approximately 40% compared to untreated controls.

Properties

IUPAC Name

ethyl (1S,4Z,8R)-bicyclo[6.1.0]non-4-ene-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-2-14-12(13)11-9-7-5-3-4-6-8-10(9)11/h3-4,9-11H,2,5-8H2,1H3/b4-3-/t9-,10+,11?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAOUWGVQCUYLAA-ACNMEMRISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2C1CCC=CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1[C@H]2[C@@H]1CC/C=C\CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.